2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine
Overview
Description
2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine is a chemical compound characterized by the presence of a diazepane ring substituted with an acetyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the diazepane ring. This can be achieved through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Acetylation: The diazepane ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Ethanamine Chain: The final step involves the alkylation of the acetylated diazepane with an appropriate alkyl halide to introduce the ethanamine chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The ethanamine chain can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the diazepane ring play crucial roles in binding to these targets, modulating their activity. The ethanamine chain may facilitate the compound’s transport across cell membranes, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine
- 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol
Uniqueness
2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine is unique due to the presence of the acetyl group, which imparts distinct chemical properties and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-[4-(2-aminoethyl)-1,4-diazepan-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-9(13)12-5-2-4-11(6-3-10)7-8-12/h2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUJXKQEZJLFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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